![molecular formula C19H16N2O4 B2785691 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid CAS No. 2172570-83-9](/img/structure/B2785691.png)
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid” is a chemical compound with a molecular weight of 336.35 . It is often used in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a cyanomethyl group, and an amino acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Mecanismo De Acción
The mechanism of action of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is not fully understood. However, it is believed to act as a protecting group for the amino group of amino acids. The Fmoc group can be removed under mild conditions, allowing for the amino group to be exposed and used in peptide synthesis.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is an inert compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid in lab experiments is its high purity. The compound can be easily purified using column chromatography, which makes it suitable for use in peptide synthesis. Additionally, the Fmoc group can be easily removed under mild conditions, which allows for the amino group to be exposed and used in peptide synthesis.
One limitation of using this compound is its cost. The compound is relatively expensive, which can limit its use in certain experiments. Additionally, the Fmoc group can be difficult to remove under certain conditions, which can lead to low yields in peptide synthesis.
Direcciones Futuras
There are several future directions for the use of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid in scientific research. One direction is the development of new methods for the removal of the Fmoc group. This could lead to higher yields in peptide synthesis and make the compound more cost-effective. Another direction is the synthesis of new peptidomimetics using this compound as a building block. These compounds could have novel structures and functions, which could be useful in drug discovery and other applications. Finally, the use of this compound in the synthesis of peptides and proteins for therapeutic purposes could be a promising future direction.
Métodos De Síntesis
The synthesis method of 2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid involves the reaction of Fmoc-aminoacetonitrile with acetic anhydride and pyridine. The reaction takes place in a dry and inert atmosphere, and the product is purified using column chromatography. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid is commonly used in peptide synthesis. It is used as a building block for the synthesis of peptides and proteins. This compound is also used in the solid-phase synthesis of peptides, where it is attached to a solid support and used to build the peptide chain. Additionally, this compound is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Safety and Hazards
Propiedades
IUPAC Name |
2-[cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACATSXZFYUINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

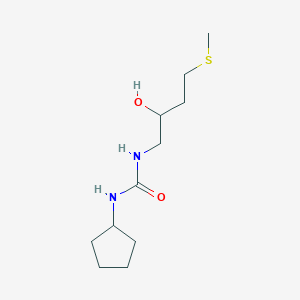
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2785612.png)
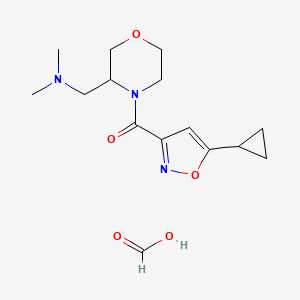
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)
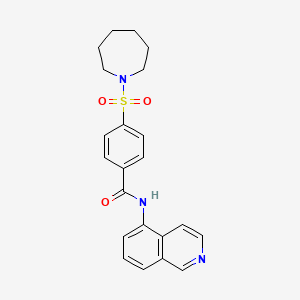
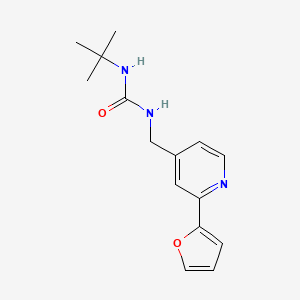
![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2785619.png)


![2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2785624.png)
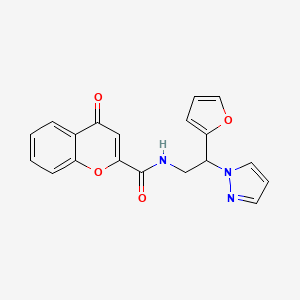

![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2785631.png)